

Commercial Suppliers and Technical Guide for High-Purity DL-Glutamic acid-d3

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Compound of Interest

Compound Name: *DL-Glutamic acid-d3*

Cat. No.: *B1456429*

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For researchers, scientists, and drug development professionals, sourcing high-purity isotopically labeled compounds is a critical first step in ensuring the accuracy and reliability of experimental data. This technical guide provides an in-depth overview of commercial suppliers of high-purity **DL-Glutamic acid-d3**, along with its applications, relevant experimental protocols, and associated metabolic and signaling pathways. **DL-Glutamic acid-d3** serves as a valuable tracer in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer high-purity **DL-Glutamic acid-d3** for research purposes. The following tables summarize the available quantitative data from various suppliers to facilitate comparison.

Table 1: Commercial Suppliers of **DL-Glutamic acid-d3**

Supplier	Product Name	CAS Number	Purity	Isotopic Purity
MedchemExpress	DL-Glutamic acid-d3	96927-56-9	98.0%	Not specified
InvivoChem	DL-Glutamic acid-d3	96927-56-9	≥98%	Not specified
Lumiprobe	D,L-Glutamic acid-d3	96927-56-9	95+%	D: 98+%
Cambridge Isotope Laboratories, Inc. (via Eurisotop)	DL-GLUTAMIC ACID (2,4,4-D3, 98%)	96927-56-9	98%	Not specified
LGC Standards	DL-Glutamic-d3 Acid	96927-56-9	Not specified	Not specified
Sigma-Aldrich	DL-Glutamic acid-2,4,4-d3	Not specified	98% (CP)	98 atom % D

Table 2: Physicochemical Properties of **DL-Glutamic acid-d3**

Property	Value	Reference
Molecular Formula	C5H6D3NO4	
Molecular Weight	150.15 g/mol	
Appearance	White to off-white solid powder	
Melting Point	185 °C (decomposes)	
Solubility	Soluble in water and 1 M HCl	

Experimental Protocols

Synthesis of DL-Glutamic acid-d3

The synthesis of deuterated amino acids can be achieved through various methods, including catalytic deuteration of unsaturated precursors or multi-step chemical synthesis using deuterated starting materials. A general approach for the synthesis of DL-Glutamic acid-d5 has been described, which can be adapted for the synthesis of the d3 analogue. A representative synthetic scheme is outlined below.

General Synthetic Approach:

A common strategy involves the alkylation of a protected malonic ester with a deuterated electrophile, followed by hydrolysis and decarboxylation. For **DL-Glutamic acid-d3**, a plausible route would involve the use of a deuterated bromopropionate derivative.

- **Step 1: Preparation of Deuterated Precursor:** A suitable starting material, such as a propionate derivative, is deuterated at the desired positions using methods like acid- or base-catalyzed exchange in heavy water (D₂O) or through reduction of an unsaturated precursor with deuterium gas.
- **Step 2: Alkylation:** Diethyl acetamidomalonate is reacted with the deuterated bromopropionate in the presence of a base (e.g., sodium ethoxide) to form the corresponding substituted malonic ester.
- **Step 3: Hydrolysis and Decarboxylation:** The resulting ester is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the final **DL-Glutamic acid-d3** product.
- **Step 4: Purification:** The crude product is purified by recrystallization or ion-exchange chromatography to achieve high chemical and isotopic purity.

Stable Isotope Tracing in Cell Culture

DL-Glutamic acid-d3 is frequently used as a tracer to investigate metabolic pathways. The following is a generalized protocol for a stable isotope tracing experiment in cultured cells.

- **Cell Culture and Labeling:**
 - Culture cells to the desired confluency in standard growth medium.

- Replace the standard medium with a labeling medium containing a known concentration of **DL-Glutamic acid-d3**. The concentration should be similar to that of unlabeled glutamic acid in the standard medium to maintain metabolic steady state.
- Incubate the cells for a predetermined time course to allow for the incorporation of the labeled glutamate into downstream metabolites. The labeling duration depends on the specific pathway being investigated.
- Metabolite Extraction:
 - Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.
 - Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Perform a freeze-thaw cycle to ensure complete cell lysis.
 - Centrifuge the lysate at high speed to pellet proteins and cell debris.
 - Collect the supernatant containing the polar metabolites.
- Sample Analysis by LC-MS/MS:
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
 - Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
 - Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
 - Detect

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